molecular formula C13H17N3O6 B11552113 Butyl 4-(dimethylamino)-3,5-dinitrobenzoate

Butyl 4-(dimethylamino)-3,5-dinitrobenzoate

Cat. No.: B11552113
M. Wt: 311.29 g/mol
InChI Key: GNLJFUYMSKGSRM-UHFFFAOYSA-N
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Description

Butyl 4-(dimethylamino)-3,5-dinitrobenzoate is an organic compound with a complex structure that includes a butyl ester group, a dimethylamino group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(dimethylamino)-3,5-dinitrobenzoate typically involves the esterification of 4-(dimethylamino)-3,5-dinitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(dimethylamino)-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: Products typically include amines or hydroxylamines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Butyl 4-(dimethylamino)-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 4-(dimethylamino)-3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the dimethylamino group can interact with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(dimethylamino)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.

    Butyl 3,5-dinitrobenzoate: Lacks the dimethylamino group, reducing its nucleophilic substitution potential.

    4-(Dimethylamino)-3,5-dinitrobenzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.

Uniqueness

Butyl 4-(dimethylamino)-3,5-dinitrobenzoate is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

butyl 4-(dimethylamino)-3,5-dinitrobenzoate

InChI

InChI=1S/C13H17N3O6/c1-4-5-6-22-13(17)9-7-10(15(18)19)12(14(2)3)11(8-9)16(20)21/h7-8H,4-6H2,1-3H3

InChI Key

GNLJFUYMSKGSRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N(C)C)[N+](=O)[O-]

Origin of Product

United States

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